3-Methyl-5-(piperidin-4-yloxy)-1,2,4-thiadiazole hydrochloride
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Overview
Description
3-Methyl-5-(piperidin-4-yloxy)-1,2,4-thiadiazole hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a piperidine moiety attached via an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(piperidin-4-yloxy)-1,2,4-thiadiazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could potentially convert the thiadiazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups on the thiadiazole ring or piperidine moiety are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the thiadiazole or piperidine rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate the function of specific proteins or enzymes.
Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects.
Industry: It might find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(piperidin-4-yloxy)-1,2,4-thiadiazole hydrochloride would depend on its specific application. In biological systems, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-5-(piperidin-4-yloxy)-1,2,4-thiadiazole hydrochloride include other thiadiazole derivatives and piperidine-containing molecules. Examples might include:
- 3-Methyl-5-(piperidin-4-yloxy)pyridine hydrochloride
- 1,3-Diazole containing compounds
Uniqueness
What sets this compound apart from similar compounds is its specific combination of the thiadiazole ring and piperidine moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-methyl-5-piperidin-4-yloxy-1,2,4-thiadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS.ClH/c1-6-10-8(13-11-6)12-7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJKAOZTWPSVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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